molecular formula C10H11N3 B14118439 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile CAS No. 24403-32-5

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile

Cat. No.: B14118439
CAS No.: 24403-32-5
M. Wt: 173.21 g/mol
InChI Key: HQVNVYFIPYMSHH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile is an organic compound that features a dimethylamino group, a pyridinyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Similar structure but lacks the acrylonitrile moiety.

    3-(Dimethylamino)acrylonitrile: Similar structure but lacks the pyridinyl group.

    2-(Pyridin-2-yl)acrylonitrile: Similar structure but lacks the dimethylamino group.

Uniqueness

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile is unique due to the presence of all three functional groups (dimethylamino, pyridinyl, and acrylonitrile) in a single molecule

Biological Activity

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile is a compound of significant interest in biological research due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H14_{14}N2_{2} and a molecular weight of 173.22 g/mol. Its structure features a dimethylamino group attached to a pyridine ring, making it part of the acrylonitrile family. The structural representation can be summarized as follows:

Structure 3 Dimethylamino 2 pyridin 2 yl acrylonitrile\text{Structure }\text{3 Dimethylamino 2 pyridin 2 yl acrylonitrile}

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with growth inhibition concentrations (GI50_{50}) reported in the low micromolar range. For instance, similar acrylonitrile derivatives have shown GI50_{50} values between 0.38–7.91 μM against several tumor types, including leukemia and non-small cell lung cancer .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The specific mechanisms of action are still under investigation but may involve interference with cellular processes or direct cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with structurally similar compounds reveals that the presence of the dimethylamino group significantly enhances its reactivity and biological efficacy. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
3-Amino-3-(pyridin-2-yl)acrylonitrileC10_{10}H8_{8}N2_{2}Lacks dimethylamino group; used in metal ion detection
4-DimethylaminobenzaldehydeC10_{10}H13_{13}NContains an aldehyde instead of acrylonitrile; used in dye synthesis
3-DimethylaminopropionitrileC7_{7}H10_{10}N2_{2}Similar nitrile group; used in organic synthesis

The unique combination of the dimethylamino group and the pyridine ring contributes to the compound's enhanced biological activity compared to others in its class.

Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery:

  • Antitumor Studies : A study demonstrated that derivatives similar to this compound exhibited significant growth inhibition against various cancer cell lines, suggesting that modifications at specific positions could yield even more potent agents .
  • Antimicrobial Research : Investigations into its antimicrobial properties revealed promising results against resistant strains, indicating potential for development as an antimicrobial agent .

Properties

IUPAC Name

3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVNVYFIPYMSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225213
Record name α-[(Dimethylamino)methylene]-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24403-32-5
Record name α-[(Dimethylamino)methylene]-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24403-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Dimethylamino)methylene]-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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